molecular formula C16H17N3O3S B2562579 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid CAS No. 1009685-07-7

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid

Cat. No.: B2562579
CAS No.: 1009685-07-7
M. Wt: 331.39
InChI Key: SHIGIJWQNCLILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on positional isomers of thienopyrimidinones, which share structural similarities with the compound , focuses on the synthesis of novel organic molecules. For instance, Kucherenko et al. (2008) explored the condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids, yielding isomeric compounds. This study contributes to the understanding of chemical synthesis techniques and the spectroscopic characterization of novel compounds (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

Biological Activity and Potential Applications

Another study by Alagarsamy et al. (2006) synthesized novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo (b) thieno[2,3-d]pyrimidin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and antibacterial activities. This research highlights the potential therapeutic applications of structurally related compounds in medicine, particularly in the development of new analgesic and anti-inflammatory drugs (Alagarsamy, Meena, Ramseshu, Solomon, Thirumurugan, Dhanabal, & Murugan, 2006).

Advanced Material Research

In the realm of materials science, Wang et al. (2014) discussed the formation of novel crystals with N-containing heterocycles, emphasizing the role of hydrogen bonds and weak intermolecular interactions in assembling larger architectures. This study sheds light on the potential use of similar compounds in the development of new materials with unique properties, driven by molecular design and supramolecular chemistry (Wang, Hu, Wang, Liu, & Huang, 2014).

Properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-17-13-10-5-3-4-6-12(10)22-14(13)15(18-9)19-11(16(20)21)7-8-23-2/h3-6,11H,7-8H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGIJWQNCLILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC(CCSC)C(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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